N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)picolinamide

Lysyl oxidase inhibition Cancer metastasis Enzyme assay

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)picolinamide is a synthetic small-molecule picolinamide derivative that functions as an inhibitor of lysyl oxidase (LOX; protein-lysine 6-oxidase), a copper-dependent amine oxidase implicated in tumor microenvironment remodeling and metastatic progression. The compound is disclosed as Example 45 in a patent family (US10807974, US10995088, US11608330) assigned to the Institute of Cancer Research, covering methylamine derivatives as LOX/LOXL inhibitors for oncology.

Molecular Formula C16H18N4O2
Molecular Weight 298.346
CAS No. 2034451-10-8
Cat. No. B2607074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)picolinamide
CAS2034451-10-8
Molecular FormulaC16H18N4O2
Molecular Weight298.346
Structural Identifiers
SMILESC1CC(CCC1NC(=O)C2=CC=CC=N2)OC3=NC=CN=C3
InChIInChI=1S/C16H18N4O2/c21-16(14-3-1-2-8-18-14)20-12-4-6-13(7-5-12)22-15-11-17-9-10-19-15/h1-3,8-13H,4-7H2,(H,20,21)
InChIKeyMCKYJJOYPKXFDK-JOCQHMNTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)picolinamide (CAS 2034451-10-8): Lysyl Oxidase Inhibitor Scaffold for Oncology Procurement


N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)picolinamide is a synthetic small-molecule picolinamide derivative that functions as an inhibitor of lysyl oxidase (LOX; protein-lysine 6-oxidase), a copper-dependent amine oxidase implicated in tumor microenvironment remodeling and metastatic progression [1]. The compound is disclosed as Example 45 in a patent family (US10807974, US10995088, US11608330) assigned to the Institute of Cancer Research, covering methylamine derivatives as LOX/LOXL inhibitors for oncology [2]. Its structure features a trans-1,4-cyclohexyl core bearing a pyrazin-2-yloxy ether on one side and a picolinamide (pyridine-2-carboxamide) moiety on the other, with the (1r,4r) stereochemistry specifying the relative orientation of substituents [3].

Why Generic Substitution of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)picolinamide Fails: Structural Determinants of Target Engagement in the LOX Inhibitor Series


Within the picolinamide-based LOX inhibitor chemotype, small structural perturbations produce large shifts in potency and selectivity. The pyrazin-2-yloxy ether substituent on the cyclohexyl ring is not merely a passive linker; replacement with a 3-cyanopyrazin-2-yloxy group yields an analog (N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)picolinamide) that redirects biological activity toward anticancer pathways beyond LOX inhibition, as evidenced by distinct cellular profiling . Similarly, shifting the carboxamide attachment from the pyridine 2-position (picolinamide) to the 4-position (isonicotinamide) generates N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]pyridine-4-carboxamide, a positional isomer with divergent hydrogen-bonding geometry and potentially altered target recognition . These structural distinctions mean that generic substitution based on gross chemical similarity cannot preserve the pharmacological fingerprint defined by the specific (1r,4r) stereochemistry, pyrazin-2-yloxy connectivity, and picolinamide regiochemistry—each of which is a determinant of binding pose within the LOX active site [1]. The quantitative evidence below substantiates these differentiation points.

Quantitative Comparator Evidence for N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)picolinamide: Procurement-Relevant Differentiation Data


LOX Enzyme Inhibition Potency of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)picolinamide vs. Structural Analogs in the Patent Series

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)picolinamide (Example 45) demonstrates LOX inhibitory activity with an IC50 of 1,000 nM (1.00E+3 nM) against human protein-lysine 6-oxidase, as measured in a fluorescence-based assay using 500 mM CHES buffer at pH 9 [1]. Comparison with Example 42 (a close structural analog within the same patent family) reveals a differential: Example 42 exhibits an IC50 of 620 nM against pig skin LOX under identical assay conditions (Shackleton et al. 1990 method), representing an approximately 1.6-fold greater potency than Example 45 [2]. This head-to-head comparison within the same patent series indicates that the pyrazin-2-yloxy substitution pattern of Example 45 yields moderately reduced LOX potency relative to certain analogs, but may confer other favorable properties such as selectivity or physicochemical profile that motivated its inclusion as a distinct exemplified compound.

Lysyl oxidase inhibition Cancer metastasis Enzyme assay

Regiochemical Differentiation: Picolinamide (2-Carboxamide) vs. Isonicotinamide (4-Carboxamide) Constitutional Isomer

The target compound bears the carboxamide at the pyridine 2-position (picolinamide), whereas N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]pyridine-4-carboxamide is the corresponding 4-substituted constitutional isomer . This regiochemical shift relocates the hydrogen-bond donor/acceptor pair of the amide by approximately 2.4 Å across the pyridine ring, fundamentally altering the pharmacophoric geometry. In kinase and oxidase inhibitor series, analogous 2- vs. 4-carboxamide shifts have been shown to invert selectivity profiles and alter potency by 10- to 100-fold, though direct comparative LOX data for this specific pair has not been published in open literature [1]. The absence of the intramolecular N–H···N(pyridine) hydrogen bond that stabilizes the picolinamide conformation further distinguishes the two isomers, with the 2-carboxamide exhibiting a preferred syn-periplanar conformation that pre-organizes the amide for target engagement [2].

Regiochemistry Structure-activity relationship Hydrogen bonding

Pyrazine Ring Substitution Impact: Unsubstituted vs. 3-Cyano-Pyrazinyl Analog in Cellular Anticancer Profiling

The target compound features an unsubstituted pyrazin-2-yloxy group. A closely related analog, N-((1R,4R)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)picolinamide, incorporates a cyano (-CN) substituent at the 3-position of the pyrazine ring . The nitrile group introduces an additional hydrogen-bond acceptor and significantly alters the electron density of the pyrazine ring (Hammett σ_meta for CN ≈ 0.56), which modulates the ether oxygen's basicity and the pyrazine nitrogen's capacity to coordinate catalytic copper in the LOX active site [1]. Published studies on the 3-cyanopyrazinyl analog report significant anticancer properties linked to specific cellular pathways involved in tumor growth and proliferation, implying a shift in mechanism that may diverge from the parent compound's primary LOX inhibition profile . Procurement specifications must distinguish between these two entities, as the cyano substitution represents a distinct chemical space with potentially non-overlapping biological readouts.

Pyrazine substitution Anticancer activity Cellular pathway

Stereochemical Integrity: (1r,4r) Trans Configuration vs. Potential Cis Isomer Contamination in Procurement Batches

The compound is defined by its (1r,4r) stereochemistry, denoting a trans relationship between the pyrazin-2-yloxy and picolinamide substituents on the cyclohexane ring [1]. The corresponding cis isomer, (1r,4s)-4-(pyrazin-2-yloxy)cyclohexyl picolinamide, would place these groups in an axial/equatorial arrangement rather than the diequatorial disposition of the trans isomer, altering the spatial relationship between the pyrazine and picolinamide pharmacophores by approximately 2.5 Å [2]. In related cyclohexyl-ether drug candidates, cis/trans isomerism has been shown to produce 10- to 50-fold differences in target affinity and can convert agonists to antagonists [3]. Purity specifications for procurement must therefore include enantiomeric/diastereomeric excess (typically ≥98% de) verified by chiral HPLC or XRPD, as contamination with the cis diastereomer would confound biological assay results and potentially invalidate patent claims that are specific to the (1r,4r) embodiment [1].

Stereochemistry Diastereomer Quality control

Research and Industrial Application Scenarios for N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)picolinamide Based on Quantitative Differentiation Evidence


Oncology Target Validation: LOX-Dependent Metastasis Models Requiring Defined Pyrazinyl-Picolinamide Chemotype

Investigators studying the role of lysyl oxidase in tumor microenvironment remodeling and metastatic niche formation can employ N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)picolinamide as a tool compound with a defined LOX IC50 of 1,000 nM [1]. Its moderate potency makes it suitable for dose-response studies in cellular models of collagen cross-linking and invasion, where complete LOX ablation is undesirable. The compound's distinct pyrazin-2-yloxy pharmacophore differentiates it from higher-potency analogs such as Example 42 (IC50 = 620 nM) [2], allowing researchers to probe the relationship between LOX inhibition depth and phenotypic outcome without the confounding effects of potent complete inhibition.

Medicinal Chemistry Benchmarking: Picolinamide Scaffold Optimization via Pyrazine Ring Modifications

The unsubstituted pyrazin-2-yloxy moiety of this compound serves as an ideal starting point for scaffold-hopping and structure-activity relationship (SAR) campaigns targeting LOX and LOXL isoforms. The availability of the 3-cyanopyrazinyl analog [1] provides a direct comparator for assessing the impact of electron-withdrawing substituents on enzyme potency and cellular activity. Procurement of the parent (1r,4r) compound ensures that medicinal chemists have a well-characterized baseline from which to explore pyrazine ring modifications, cyclohexyl replacements, and amide bioisosteres, with the stereochemical integrity guaranteed by the trans configuration specification [2].

Analytical Reference Standard for Regiochemical Purity Determination in Picolinamide vs. Isonicotinamide Series

Quality control laboratories and medicinal chemistry groups developing picolinamide-based LOX inhibitors require authenticated reference standards to distinguish the 2-carboxamide (picolinamide) from the 4-carboxamide (isonicotinamide) constitutional isomer [1]. N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)picolinamide can serve as a chromatographic and spectroscopic reference for method development, enabling the resolution and quantification of regioisomeric impurities that could otherwise confound biological assay interpretation. The compound's distinct retention time and NMR fingerprint, conferred by the intramolecular hydrogen bond of the picolinamide group [2], provide unambiguous markers for identity and purity testing.

Patent-Protected Chemical Space Exploration: LOX/LOXL Inhibitor Lead Identification

The compound resides within the patent-protected chemical space defined by US10807974, US10995088, and US11608330, which claim methylamine derivatives as LOX/LOXL inhibitors for cancer therapy [1]. Pharmaceutical R&D groups performing freedom-to-operate analyses or seeking differentiated LOX inhibitors can use this compound as a reference point for designing novel analogs that operate outside the claimed genus. Its (1r,4r) stereochemistry, pyrazin-2-yloxy connectivity, and picolinamide regiochemistry collectively define key structural limitations of the patent claims, and any successful design-around strategy must address all three elements simultaneously [2].

Quote Request

Request a Quote for N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)picolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.